METHYL 2-(3-METHOXYBENZAMIDO)-4-(4-METHOXYPHENYL)THIOPHENE-3-CARBOXYLATE
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Overview
Description
METHYL 2-(3-METHOXYBENZAMIDO)-4-(4-METHOXYPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(3-METHOXYBENZAMIDO)-4-(4-METHOXYPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the condensation of 3-methoxybenzoic acid with 4-methoxyphenylthiophene-3-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-(3-METHOXYBENZAMIDO)-4-(4-METHOXYPHENYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding thiol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.
Substitution: Halogenating agents, Friedel-Crafts catalysts like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
METHYL 2-(3-METHOXYBENZAMIDO)-4-(4-METHOXYPHENYL)THIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of METHYL 2-(3-METHOXYBENZAMIDO)-4-(4-METHOXYPHENYL)THIOPHENE-3-CARBOXYLATE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-(3-METHOXYBENZAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE
- METHYL 2-(3-METHOXYBENZAMIDO)-4-(4-HYDROXYPHENYL)THIOPHENE-3-CARBOXYLATE
- METHYL 2-(3-METHOXYBENZAMIDO)-4-(4-CHLOROPHENYL)THIOPHENE-3-CARBOXYLATE
Uniqueness
METHYL 2-(3-METHOXYBENZAMIDO)-4-(4-METHOXYPHENYL)THIOPHENE-3-CARBOXYLATE is unique due to the presence of both methoxybenzamido and methoxyphenyl groups, which can enhance its chemical reactivity and biological activity. The combination of these functional groups with the thiophene ring provides a versatile scaffold for further modifications and applications.
Properties
IUPAC Name |
methyl 2-[(3-methoxybenzoyl)amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S/c1-25-15-9-7-13(8-10-15)17-12-28-20(18(17)21(24)27-3)22-19(23)14-5-4-6-16(11-14)26-2/h4-12H,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCKBABJZWBDELM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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